molecular formula C15H10Cl3F3N2O B2571013 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide CAS No. 2085689-86-5

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide

Cat. No.: B2571013
CAS No.: 2085689-86-5
M. Wt: 397.6
InChI Key: POMJMNBIQHBBDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3F3N2O/c1-7(13-11(18)5-8(6-22-13)15(19,20)21)23-14(24)12-9(16)3-2-4-10(12)17/h2-7H,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMJMNBIQHBBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide involves several steps. The key starting materials include 2,6-dichlorobenzoyl chloride and 3-chloro-5-(trifluoromethyl)pyridine. The reaction typically proceeds through the formation of an amide bond between the benzoyl chloride and the pyridine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2,6-Dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide is unique due to its specific chemical structure and mode of action. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and effectiveness against resistant strains.

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